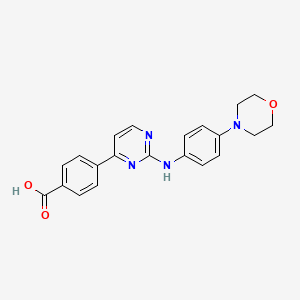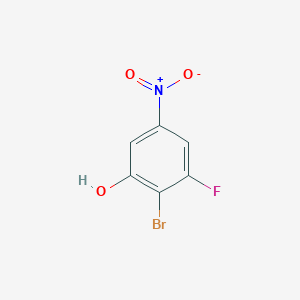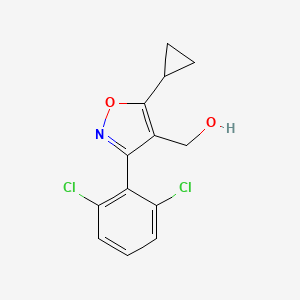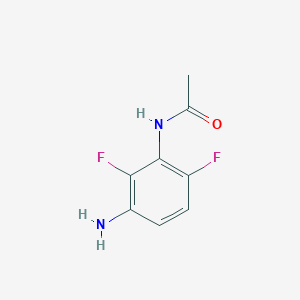
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid
Descripción general
Descripción
“(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 957120-22-8 . It has a molecular weight of 221.93 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BF3O4/c9-7(10,11)15-6-2-4(8(13)14)1-5(12)3-6/h1-3,12-14H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . They are also involved in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 221.93 .Aplicaciones Científicas De Investigación
Sensor Development : Boronic acids, including derivatives similar to (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid, are used as receptors for detecting diols and alpha-hydroxy acids. For example, the incorporation of 3-acrylamide phenyl boronic acid into a hydrogel has led to the development of a responsive and reversible holographic sensor for L-lactate (Sartain et al., 2008).
Catalysis in Organic Synthesis : Boronic acids are utilized as catalysts in various organic reactions. For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane has been found to be an effective catalyst for metal-free hydroboration of imines (Yin et al., 2017).
Materials Science and Nanotechnology : Phenyl boronic acids can function as binding ligands for saccharide recognition and as anchors for polymers on hydrophobic surfaces like carbon nanotubes. This has implications in the development of sensors and nanomaterials (Mu et al., 2012).
Antibacterial Applications : Some isomers of (trifluoromethoxy)phenylboronic acids have been studied for their antibacterial properties against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Complex Formation in Chemical Analysis : Boronic acids are used in the formation of complexes for the extraction-photometry of boron, showing their importance in analytical chemistry (Sengupta & Balasubramanian, 1991).
Electrochemistry and Energy Storage : In the context of electrochemistry, boronic acids and boronates, like 3,5-bis(trifluoromethyl)phenylboronic acid, have been studied for their potential as redox shuttles and film-forming additives in battery electrolytes (Ramaite & Ree, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is key to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is solid at room temperature , and its storage temperature is typically at refrigerator levels . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Action Environment
The action of 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is influenced by environmental factors. The Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under specific Suzuki-Miyaura coupling conditions .
Propiedades
IUPAC Name |
[3-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-4(8(13)14)1-5(12)3-6/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDLDYUQPJRETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660298 | |
| Record name | [3-Hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid | |
CAS RN |
957120-22-8 | |
| Record name | [3-Hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-(trifluoromethoxy)benzeneboronic acid 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




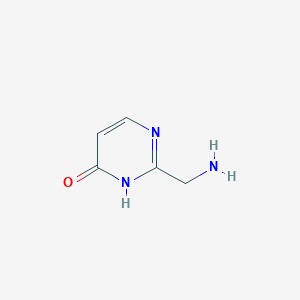

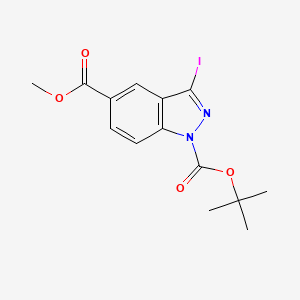
![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
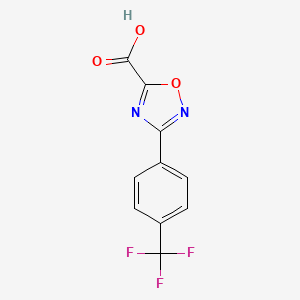
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
